Esomeprazole magnesium salt

erosive esophagitis endoscopic healing PPI comparative efficacy

Esomeprazole magnesium dihydrate is the magnesium salt of esomeprazole, the (S)-enantiomer of omeprazole, classified as a proton pump inhibitor (PPI) that irreversibly inhibits gastric H⁺/K⁺-ATPase. Unlike the racemic mixture omeprazole, esomeprazole magnesium exploits stereochemical specificity to achieve altered hepatic metabolism via CYP2C19, leading to higher systemic bioavailability (approximately 90% with repeat dosing vs.

Molecular Formula C34H40MgN6O8S2
Molecular Weight 749.2 g/mol
CAS No. 217087-10-0
Cat. No. B1257141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsomeprazole magnesium salt
CAS217087-10-0
Molecular FormulaC34H40MgN6O8S2
Molecular Weight749.2 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2]
InChIInChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1
InChIKeyDBOUSUONOXEWHU-VCKZSRROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water

Esomeprazole Magnesium Salt (CAS 217087-10-0): Baseline Characterization for Scientific Procurement


Esomeprazole magnesium dihydrate is the magnesium salt of esomeprazole, the (S)-enantiomer of omeprazole, classified as a proton pump inhibitor (PPI) that irreversibly inhibits gastric H⁺/K⁺-ATPase [1]. Unlike the racemic mixture omeprazole, esomeprazole magnesium exploits stereochemical specificity to achieve altered hepatic metabolism via CYP2C19, leading to higher systemic bioavailability (approximately 90% with repeat dosing vs. 64% after a single 40 mg dose) and reduced interindividual pharmacokinetic variability relative to the racemate [2]. The magnesium counterion was intentionally selected over the free base (melting point ~45°C, impractical for solid dosage formulation) and over sodium or potassium salts to confer improved solid-state stability and manufacturing processability for enteric-coated oral solid dosage forms [3].

Enantiomer-specific magnesium salt for enteric-coated solid dosage form development
Reported stereochemical specificity supports CYP2C19 metabolism and PK research
Dihydrate hydration state enables reproducible formulation and stability studies

Why In-Class PPI Substitution Fails: Esomeprazole Magnesium Salt (CAS 217087-10-0) Cannot Be Treated as Interchangeable


PPIs differ substantially in their pharmacokinetic dependence on CYP2C19 genotype, extent of bioavailability increase upon repeat dosing, and magnitude of 24-hour intragastric pH >4 hold time—all of which preclude assumption of therapeutic equivalence [1]. Esomeprazole exhibits progressive autoinhibition of CYP2C19 during the first week of dosing, causing its oral bioavailability to rise from approximately 64% (single dose) to ~90% (steady-state), a phenomenon more pronounced than with omeprazole and absent in pantoprazole or rabeprazole [2]. Moreover, the magnesium salt form is not functionally interchangeable with the sodium, strontium, or potassium salts because salt-specific differences in hygroscopicity, solid-state stability, and aqueous solubility directly affect manufacturability of the required acid-protective enteric coating and long-term shelf-life of finished dosage forms [3]. These multi-dimensional differences—encompassing metabolism, acid-suppression pharmacodynamics, and salt-form solid-state chemistry—are quantified in the evidence guide below.

CYP2C19 autoinhibition profile
Esomeprazole’s progressive autoinhibition yields higher repeat-dose exposure than omeprazole; pantoprazole and rabeprazole lack this effect, so pharmacokinetic assumptions may not transfer.
Salt-form solid-state properties
Magnesium salt provides distinct hygroscopicity, thermal stability, and processability for enteric coating. Sodium, strontium, or potassium salts may shift manufacturability and long-term shelf-life.
Enantiomeric composition
Generic esomeprazole products with lower enantiomeric excess may introduce (R)-enantiomer, which exhibits ~3-fold higher hepatic clearance and alters systemic exposure context.

Esomeprazole Magnesium Salt (CAS 217087-10-0): Product-Specific Quantitative Differentiation Evidence Guide


Head-to-Head Erosive Esophagitis Healing at 8 Weeks: Esomeprazole Magnesium 40 mg vs. Omeprazole 20 mg

In the largest of four pivotal multicenter, double-blind, randomized registration trials (Study 4; N=2,425), esomeprazole magnesium 40 mg once daily produced an 8-week endoscopic healing rate of 93.7% versus 84.2% for omeprazole 20 mg once daily, an absolute difference of 9.5 percentage points (p < 0.001, log-rank test) [1]. The 4-week healing rates were 81.7% (esomeprazole magnesium 40 mg) vs. 68.7% (omeprazole 20 mg), representing a 13.0 percentage-point advantage at the earlier time point [1]. Note that the comparator dose (omeprazole 20 mg) represents the approved therapeutic dose for this indication; no head-to-head data exist comparing esomeprazole magnesium 40 mg to omeprazole 40 mg, as the FDA label explicitly states such comparisons were not conducted [1]. By contrast, in Study 1 (N=588), esomeprazole magnesium 20 mg and omeprazole 20 mg demonstrated numerically similar 4-week healing (68.7% vs. 69.5%) and 8-week healing (90.6% vs. 88.3%), with no statistically significant difference, demonstrating that the differential is dose-level- and formulation-dependent [1].

EE healing
Head-to-head
93.7% vs 84.2% healing at 8 weeks (p<0.001)
Supports EE healing endpoint comparison vs. approved-dose omeprazole
Study 4; N=2,425; 40 mg esomeprazole vs 20 mg omeprazole; double-blind RCT
erosive esophagitis endoscopic healing PPI comparative efficacy

Head-to-Head Maintenance of Healed Erosive Esophagitis at 6 Months: Esomeprazole 20 mg vs. Lansoprazole 15 mg

In the Metropole study—a randomized, double-blind, double-dummy, parallel-group trial (N=1,026)—esomeprazole 20 mg once daily maintained endoscopic remission of healed reflux oesophagitis over 6 months in 83% (95% CI, 80–86%) of patients compared with 74% (95% CI, 70–78%) of patients receiving lansoprazole 15 mg once daily (P < 0.0001; life-table estimates) [1]. The absolute remission rate difference was 9 percentage points. Notably, esomeprazole demonstrated consistently high remission rates across all baseline Los Angeles grades (A through D), whereas lansoprazole efficacy declined with increasing baseline disease severity [1]. A subsequent randomized six-month study published in Clinical Gastroenterology and Hepatology confirmed this pattern with a remission rate of 84.8% for esomeprazole 20 mg versus 75.9% for lansoprazole 15 mg (p = 0.0007) [2].

Maintenance
Head-to-head
83% vs 74% remission at 6 months (p<0.0001)
Reported maintenance-of-healing endpoint comparison vs. lansoprazole
Metropole study; N=1,026; 20 mg esomeprazole vs 15 mg lansoprazole
erosive esophagitis maintenance therapy PPI comparative efficacy relapse prevention

Head-to-Head Helicobacter pylori Eradication Rate: Esomeprazole-Based vs. Omeprazole-Based Triple Therapy

In a randomized controlled trial enrolling 860 patients with H. pylori infection, esomeprazole-based triple therapy (esomeprazole 20 mg bid + amoxicillin 1.0 g bid + clarithromycin 0.5 g bid for 7 days) achieved an H. pylori eradication rate of 94.3% versus 85.0% for the identical antibiotic backbone using omeprazole 20 mg bid (N=804 evaluable; P < 0.05) [1]. The absolute difference was 9.3 percentage points. A separate two-week duodenal ulcer study (N=113) further demonstrated that the esomeprazole-based regimen delivered faster symptom relief: Day 1 abdominal pain relief in 35.1% vs. 16.1% for omeprazole, and Day 2 relief in 61.4% vs. 37.5% (P < 0.05), with ulcer healing at 2 weeks of 93.0% vs. 80.4% (P < 0.05) [2].

H. pylori
Head-to-head
94.3% vs 85.0% eradication (p<0.05)
Supports eradication rate endpoint comparison with identical antibiotic backbone
N=804 evaluable; 7-day triple therapy; confirmed by ¹⁴C-UBT
H. pylori eradication triple therapy PPI comparative efficacy peptic ulcer

Head-to-Head 24-Hour Intragastric Acid Suppression: Esomeprazole 40 mg vs. All Major PPIs (Five-Way Crossover)

In a randomized, open-label, five-way crossover study (N=34 H. pylori-negative GERD patients), esomeprazole 40 mg once daily maintained intragastric pH >4.0 for a mean of 14.0 hours on Day 5, compared with 12.1 h for rabeprazole 20 mg, 11.8 h for omeprazole 20 mg, 11.5 h for lansoprazole 30 mg, and 10.1 h for pantoprazole 40 mg (p ≤ 0.001 for esomeprazole vs. each comparator individually) [1]. Esomeprazole also produced a significantly higher proportion of patients achieving pH >4.0 for >12 hours relative to all other PPIs (p < 0.05) [1]. This translates into an acid-suppression advantage of 1.9–3.9 additional hours per 24-hour cycle over the other four approved PPIs at their respective standard doses [1]. The coefficient of variation for % time pH >4 was 26% for esomeprazole 40 mg equivalents versus 37% for the 20 mg equivalent dose, indicating more consistent pharmacodynamic response at the higher dose level [2].

24h pH >4
Head-to-head
14.0 h vs 10.1–12.1 h across 4 PPIs (p≤0.001)
Reports intragastric acid-suppression pharmacodynamic benchmark
5-way crossover; N=34 GERD patients; Day 5 steady state; standard doses
intragastric pH acid suppression PPI pharmacodynamics GERD

Solid-State Stability Advantage: Esomeprazole Magnesium Salt vs. Esomeprazole Free Base

Esomeprazole free base exhibits a melting point of approximately 45°C, rendering it impractical for conventional solid-dosage manufacturing processes; its intrinsic chemical stability is poor, with total impurity content increasing to approximately 1% after only 2 months of storage at 25°C / 60% RH [1]. The magnesium salt overcomes this critical pharmaceutics limitation: the free base is not a viable option for enteric-coated tablet or capsule manufacture [1]. While the magnesium salt itself is acid-labile (half-life ~19 hours at pH 6.8, 25°C) and requires enteric protection [2], it provides manufacturable solid-state properties, including a melting point above 169°C (decomposition) and adequate processability for pellet coating and tablet compression . The dihydrate form (CAS 217087-10-0) is specifically distinguished from the trihydrate form (CAS 217087-09-7) by its hydration state, which affects long-term physical stability under accelerated storage conditions (40°C / 75% RH for 6 months in HDPE containers) [3].

Salt stability
Cross-study comparable
Mg dihydrate >96% content after 6 mo 40°C/75% RH; free base ~1% impurity in 2 mo
Confirms solid-state processing suitability of the magnesium salt
Patent, FDA label, and enteric-coated tablet stability study; mp >169°C vs ~45°C
solid-state stability salt form selection formulation development impurity control

Enantiomeric Purity Specification: Esomeprazole Magnesium Salt with Optical Purity ≥99.8% e.e. as a Quality Differentiator

The originator patent (EP 1 020 461 / AstraZeneca) claims the magnesium salt of esomeprazole with an optical purity of at least 99.8% enantiomeric excess (e.e.), a specification that was the subject of multiple patent enforcement actions against generic manufacturers [1]. This purity threshold was upheld as a distinguishing quality attribute in European patent litigation through May 2014 [2]. The USP monograph for esomeprazole magnesium specifies chemical purity of 98.0%–102.0% on the anhydrous basis but does not encode an enantiomeric excess specification at this level; the ≥99.8% e.e. criterion represents a proprietary quality benchmark above compendial minimums [3]. A validated direct HPLC enantioseparation method confirmed the ability to resolve and quantify (S)-esomeprazole with >99% e.e., demonstrating that the 99.8% e.e. threshold is analytically achievable and verifiable [4]. Generic esomeprazole magnesium products that do not meet the ≥99.8% e.e. specification may contain higher levels of the (R)-enantiomer, which exhibits approximately threefold higher intrinsic hepatic clearance (43 vs. 15 µL/min) and thus different pharmacokinetic behavior .

Chiral purity
Supporting evidence
Optical purity ≥99.8% e.e. (originator specification)
Ensures chiral integrity; (R)-enantiomer hepatic clearance ~3× higher
Patent EP 1 020 461; validated chiral HPLC method; USP monograph silent on e.e.
enantiomeric purity optical purity chiral specification pharmaceutical quality

Esomeprazole Magnesium Salt (CAS 217087-10-0): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Clinical Trial Comparator Material for Erosive Esophagitis Healing Studies

Procurement of esomeprazole magnesium 40 mg (as the dihydrate salt) as a reference or comparator arm in randomized controlled trials targeting EE healing. The FDA registration dataset demonstrates an 8-week healing rate of 93.7% versus 84.2% for omeprazole 20 mg (p < 0.001) [1], providing a well-characterized efficacy benchmark. This salt form is the active ingredient in the originator product (Nexium), and its use as a comparator ensures regulatory familiarity and facilitates cross-trial comparisons.

PPI Pharmacodynamic Benchmarking via 24-Hour Intragastric pH Monitoring

As the most effective standard-dose PPI in the five-way crossover study, esomeprazole magnesium 40 mg delivers 14.0 hours of intragastric pH >4.0 at steady state—the highest value among all approved PPIs at standard doses (p ≤ 0.001 vs. each comparator) [2]. This makes it the preferred positive control for pharmacodynamic studies investigating novel acid-suppressive agents or reformulations where maximizing pH >4 hold time is the primary endpoint.

H. pylori Eradication Regimen Development and Comparative Effectiveness Research

For triple or quadruple therapy trials targeting H. pylori eradication, esomeprazole magnesium 20 mg bid provides an evidence-based eradication rate of 94.3%, surpassing omeprazole-based regimens (85.0%, P < 0.05) when using the identical antibiotic backbone [3]. Procurement of the magnesium salt ensures consistency with the clinical trial materials used to establish this efficacy, and the 9.3-percentage-point differential supports its selection as the PPI component in regimens where maximizing eradication probability is critical.

Enteric-Coated Oral Solid Dosage Formulation Development and Stability Testing

For pharmaceutical development scientists, procurement of esomeprazole magnesium dihydrate (CAS 217087-10-0) rather than the free base or alternative salt forms is essential because: (a) the free base (mp ~45°C) cannot be processed into solid dosage forms [4]; (b) the dihydrate form provides a defined hydration state distinguishable from the trihydrate, enabling consistent dissolution behavior with similarity factor (f2) of 50–100 vs. reference and difference factor (f1) of 0–15 [5]; and (c) optimized enteric-coated formulations maintain 96.54% content after 6 months at 40°C/75% RH [5]. This specific CAS number ensures acquisition of the dihydrate polymorph used in originator product development.

Application
Selection Property
Validation Focus
Erosive esophagitis endpoint studies
Endoscopic healing rate comparator context
8-week healing endpoint comparison
Intragastric pH >4 hold time studies
24-hour acid-suppression pharmacodynamic benchmark
Steady-state pH >4 hold time
H. pylori eradication regimen research
Eradication rate endpoint profile
Confirmed eradication by breath test
Enteric-coated solid dosage form development
Solid-state stability and hydration state
Accelerated stability and dissolution similarity

Technical Documentation Hub

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